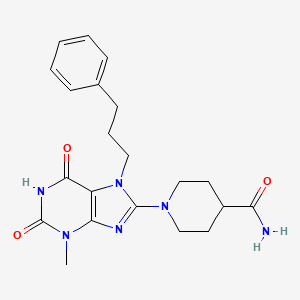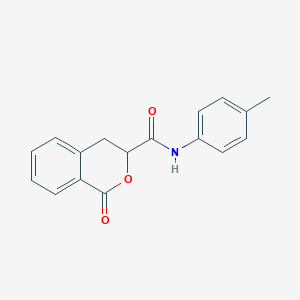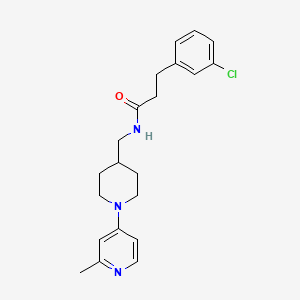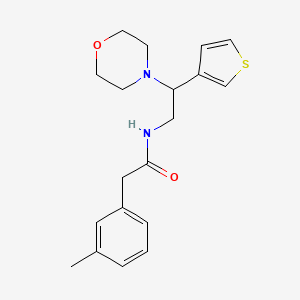![molecular formula C11H10BrCl3N2OS B2397294 Bromuro de 2,2,2-tricloro-1-[1-metil-4-(2-metil-1,3-tiazol-4-il)-1H-pirrol-2-il]etan-1-ona CAS No. 317377-58-5](/img/structure/B2397294.png)
Bromuro de 2,2,2-tricloro-1-[1-metil-4-(2-metil-1,3-tiazol-4-il)-1H-pirrol-2-il]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide is a useful research compound. Its molecular formula is C11H10BrCl3N2OS and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Como una sonda versátil, MCLA permite a los científicos rastrear procesos celulares, estudiar la localización de proteínas e investigar interacciones moleculares .
- Al dirigirse a regiones específicas de genes, los investigadores pueden explorar la regulación genética, la edición genética y los mecanismos de silenciamiento genético .
- En un estudio, un derivado de MCLA demostró una potente actividad citotóxica contra células de cáncer de próstata .
- La naturaleza quiral de estos líquidos iónicos permite reacciones enantioselectivas y sistemas de solventes eficientes .
- Los investigadores utilizan MCLA para construir moléculas complejas y funcionalizar compuestos orgánicos .
Etiquetado y formación de imágenes fluorescentes
Poliamidas de pirrol-imidazol que se unen al ADN
Estudios de citotoxicidad
Síntesis de líquidos iónicos quirales
Síntesis orgánica e intermediarios
Estudios fotofísicos
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of imidazole and thiazole, both of which are known to interact with various biological targets . .
Mode of Action
Many imidazole and thiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the trichloroethanone group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Many imidazole and thiazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, pain perception, and microbial growth .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Many imidazole and thiazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
The compound is known to be sensitive to light and humidity, suggesting that these factors may influence its stability .
Propiedades
IUPAC Name |
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2OS.BrH/c1-6-15-8(5-18-6)7-3-9(16(2)4-7)10(17)11(12,13)14;/h3-5H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSYWGSVNOKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C(=C2)C(=O)C(Cl)(Cl)Cl)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397216.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)

![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)

